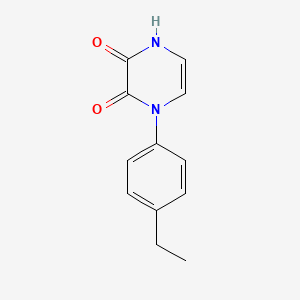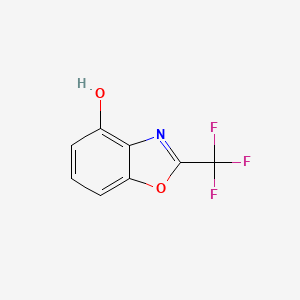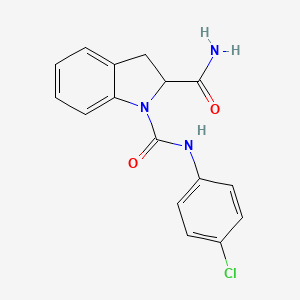![molecular formula C11H11N3O B2803897 1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4',3'-d]pyrimidin-11-one CAS No. 111303-44-7](/img/structure/B2803897.png)
1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4',3'-d]pyrimidin-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-11H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11-one is a research chemical . It has a molecular formula of C11H11N3O and a molecular weight of 201.22 g/mol .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11-one derivatives, a new class of ‘pyracridones’, i.e. 2-azapyracridones, was performed by the condensation of 3-methoxycarbonyl-4-piperidones and 2-aminopyridines in polyphosphoric acid .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11-one can be represented by the SMILES notation: C1CNCC2=C1N=C3C=CC=CN3C2=O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11-one include the condensation of 3-methoxycarbonyl-4-piperidones and 2-aminopyridines in polyphosphoric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11-one include a molecular weight of 201.22 g/mol and a molecular formula of C11H11N3O .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Development
1,2,3,4-Tetrahydro-11H-dipyrido[1,2-a:4',3'-d]pyrimidin-11-one derivatives, known as 'pyracridones', have been synthesized for exploring new chemical structures. These derivatives are prepared through the condensation of various compounds, demonstrating the chemical flexibility and potential for creating novel compounds in this family (Huber et al., 1987).
Antiviral and Antimicrobial Properties
Some derivatives of this compound have shown promising antiviral activity against herpes simplex virus (HSV). This suggests potential applications in developing antiviral agents using these compounds (Nasr & Gineinah, 2002). Additionally, certain dipyrido[1,2-a:4',3'-d]pyrimidin-11-one derivatives have demonstrated bactericidal activity against Pseudomonas aeroginosa and fungicidal activity against Fusarium, indicating their potential as antimicrobial agents (Bentabed-Ababsa et al., 2010).
Potential in Treating Inflammation
Derivatives of this compound have been studied for their anti-inflammatory properties. Some derivatives exhibited better edema inhibition than known anti-inflammatory drugs, suggesting their potential as novel anti-inflammatory agents (Abdelgawad et al., 2018).
Applications in Drug Synthesis
The compound and its derivatives are used as intermediates in the synthesis of various other compounds. This application is crucial in pharmaceutical research for the development of new drugs and treatments (Fülöp et al., 1979).
Potential in Platelet Aggregation Inhibition
New derivatives of this compound have been found to inhibit platelet aggregation. This indicates its potential in the development of treatments for thrombotic disorders (Hou et al., 1995).
Eigenschaften
IUPAC Name |
1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11-8-7-12-5-4-9(8)13-10-3-1-2-6-14(10)11/h1-3,6,12H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGPDBQJQDZUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C3C=CC=CN3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4',3'-d]pyrimidin-11-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)urea](/img/structure/B2803814.png)
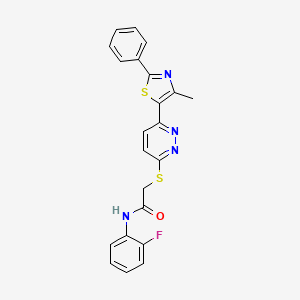

![1-(4-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2803819.png)

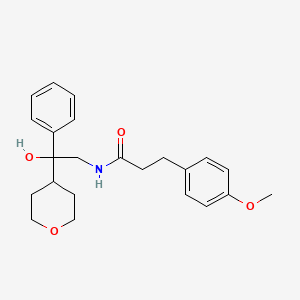
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2803823.png)
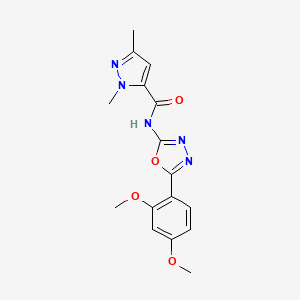
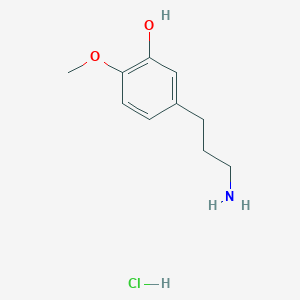
![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2803828.png)
